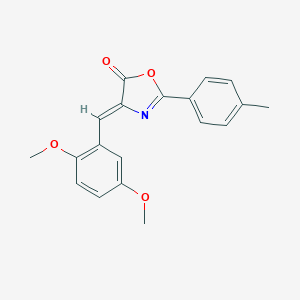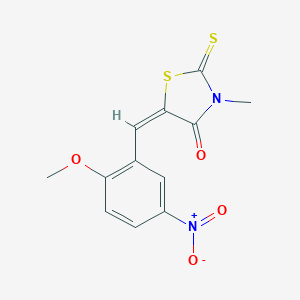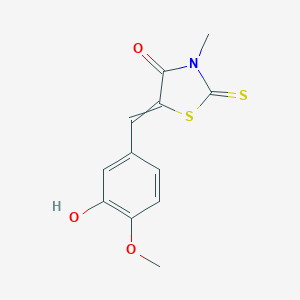
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 5 positions, a tolyl group, and an oxazol-5-one ring
Métodos De Preparación
The synthesis of 4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with p-tolylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Análisis De Reacciones Químicas
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The methoxy groups on the benzylidene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new benzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to cellular components such as proteins or lipids, leading to changes in their structure and function. This interaction can result in various biological effects, including fluorescence labeling of lipid droplets and inhibition of microbial growth .
Comparación Con Compuestos Similares
4-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be compared with other similar compounds, such as:
2,5-Dimethoxy-benzylidene-rhodanine: This compound also contains a benzylidene group with methoxy substitutions and is used as a fluorescent dye for lipid droplets.
2,5-Dimethoxy-benzylidene-malononitrile: Similar in structure, this compound is used for its fluorescence properties in biological research.
2-(2,5-Dimethoxy-benzylidene)hydrazine-1-carbothioamide: This Schiff base ligand forms metal complexes with potential antibacterial and cytotoxic activities.
These comparisons highlight the unique properties and applications of this compound, distinguishing it from other related compounds.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3g/mol |
Nombre IUPAC |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO4/c1-12-4-6-13(7-5-12)18-20-16(19(21)24-18)11-14-10-15(22-2)8-9-17(14)23-3/h4-11H,1-3H3/b16-11- |
Clave InChI |
MNYMOMPFJRTKDZ-WJDWOHSUSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2 |
SMILES isomérico |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC(=C3)OC)OC)/C(=O)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)OC)OC)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3,4-dimethoxyphenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B414186.png)
![(5E)-2-(2-chloroanilino)-5-[(4-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414187.png)
![5-[(2-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B414189.png)
![N-[4-(benzenesulfonyl)-2,3-dihydro-1H-cyclopenta[b]indol-7-yl]benzenesulfonamide](/img/structure/B414190.png)
![Ethyl {2-[2-(2-(benzoylamino)-3-{4-nitrophenyl}acryloyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B414191.png)
![(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B414192.png)
![2-pentanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B414194.png)
![6-(1-Methyl-2-phenylvinyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414195.png)
![6-(4,6-Dimethylcyclohex-3-en-1-yl)-3-methylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B414198.png)
![6-[5-(4-Bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide](/img/structure/B414199.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B414200.png)

